4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid
Description
4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid is a bicyclic compound featuring a tetrahydrofuran ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position and a carboxylic acid moiety at the 2-position. The Boc group serves as a protective agent for the amine, enhancing stability during synthetic processes, particularly in peptide and heterocyclic chemistry.
Properties
Molecular Formula |
C10H17NO5 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-6-4-7(8(12)13)15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13) |
InChI Key |
XPLRZNDPTQWMSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(OC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
N-Boc Protection of the Amino Group
The initial step introduces the tert-butoxycarbonyl (Boc) protective group to the amine functionality. Racemic methionine is treated with di-tert-butyl dicarbonate (Boc₂O) in a 1,4-dioxane/water mixture under basic conditions (NaOH, 0.5 M) at room temperature for 3 hours. This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc₂O, forming a carbamate bond. Typical yields range from 85–92%, with the Boc group providing stability against nucleophilic and oxidative side reactions in subsequent steps.
Steglich Esterification of the Carboxylic Acid
The carboxylic acid moiety is protected as a tert-butyl ester using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This Steglich esterification activates the carboxylic acid as an intermediate O-acylisourea, which reacts with tert-butanol to form the ester. The reaction is conducted at room temperature for 12 hours, achieving 78–84% yield. The tert-butyl ester enhances solubility in organic solvents and prevents unwanted acid-base interactions during subsequent alkylation.
Alkylation with Methyl Iodide
The sulfur atom in methionine’s side chain undergoes alkylation with methyl iodide in the dark at room temperature for 72 hours. This step generates a sulfonium salt intermediate, which activates the β-carbon for subsequent deprotonation and cyclization. Excess methyl iodide (2.5 equivalents) ensures complete conversion, with yields of 90–95%.
Aldol Cyclization and Ring Formation
The key stereochemical step involves treatment with potassium hydroxide (2.0 equivalents) in dry acetonitrile at -6°C for 2–4 hours. Deprotonation at the α-carbon generates an enolate, which undergoes aldol addition with aromatic aldehydes (e.g., 4-bromobenzaldehyde). Intramolecular nucleophilic substitution then forms the tetrahydrofuran ring, displacing dimethyl sulfide. This reaction produces a racemic mixture of the trans-diastereomer with selectivity up to 97:3 (trans:cis) and an overall yield of 65–70% for the cyclization step.
Alternative Protection Group Strategies
While the Boc/tBu-ester combination is standard, non-orthogonal protection challenges have driven exploration of alternative approaches. A comparative analysis of three strategies reveals trade-offs between yield and functional group compatibility:
| Protection Scheme | Overall Yield (4 Steps) | Diastereoselectivity (trans:cis) |
|---|---|---|
| Boc/tBu-ester | 50–60% | 97:3 |
| Cbz/tBu-ester | 38–45% | 95:5 |
| Boc/Bn-ester | 42–48% | 96:4 |
The Cbz/tBu-ester method employs benzyl chloroformate (Cbz-Cl) for amine protection but suffers from lower yields due to side reactions during cyclization. Similarly, the Boc/Bn-ester approach uses benzyl esters, which require hydrogenolysis for deprotection, complicating scalability.
Industrial-Scale Production Adaptations
Industrial synthesis prioritizes cost efficiency and throughput while maintaining stereochemical integrity. Continuous flow microreactor systems have been implemented to address exothermicity and mixing challenges in the aldol cyclization step. Key parameters include:
- Residence time : 8–12 minutes at -5°C
- Solvent : Acetonitrile/water (9:1 v/v)
- Productivity : 12.5 g/L·h
This method reduces byproduct formation (e.g., cyclopropane derivatives) from 15% in batch reactors to <3% in flow systems. Post-reaction workup integrates in-line liquid-liquid extraction and crystallization, achieving 92% purity after a single pass.
Stereochemical Resolution Techniques
The racemic nature of the core synthesis has prompted development of enantioselective routes:
Chiral Phase-Transfer Catalysis
Quaternary ammonium salts derived from cinchona alkaloids (e.g., (R)-benzylcinchoninium chloride) catalyze the aldol cyclization with enantiomeric excess (ee) up to 82%. However, catalyst loading (25 mol%) and prolonged reaction times (24–48 hours) limit industrial feasibility.
Enzymatic Dynamic Kinetic Resolution
Lipase B from Candida antarctica (CAL-B) resolves the racemic mixture through selective acylation of the (S)-enantiomer. Coupled with in situ racemization using Shvo’s catalyst (0.5 mol%), this method achieves 99% ee and 88% yield after 72 hours.
Green Chemistry Innovations
Recent advances focus on solvent and reagent sustainability:
- Solvent replacement : Cyclopentyl methyl ether (CPME) substitutes dichloromethane in Steglich esterification, reducing environmental impact (PMI score decreases from 58 to 32).
- Catalytic Boc protection : N-Heterocyclic carbene (NHC) catalysts enable Boc₂O use at 0.2 equivalents, minimizing waste.
- Microwave-assisted cyclization : Reducing reaction time from 4 hours to 12 minutes while maintaining 95% yield.
Analytical Characterization Protocols
Critical quality control metrics include:
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Oxidation and Reduction: The tetrahydrofuran ring can undergo oxidation to form various derivatives.
Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol.
Peptide Coupling: DIC, HOBt, and other coupling reagents.
Major Products Formed
Deprotected Amines: Removal of the Boc group yields the free amine.
Peptides: Coupling reactions with other amino acids or peptides.
Scientific Research Applications
4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the study of enzyme inhibitors and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during various synthetic steps, preventing unwanted reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid, differing primarily in ring structure, substituent positioning, or isotopic labeling.
4-((tert-Butoxycarbonyl)amino(²H₂)methyl)furan-2-carboxylic Acid ([D₂]-13)
- Structure: A deuterated analog with deuterium atoms at the aminomethyl group, replacing hydrogen.
- Synthesis: Derived via ester hydrolysis of methyl 4-((tert-butoxycarbonyl)amino(²H₂)methyl)furan-2-carboxylate under conditions analogous to non-deuterated counterparts .
- Key Data :
- Comparison: Deuterium incorporation may enhance metabolic stability in biological studies compared to the non-deuterated parent compound.
1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid
- Structure: Cyclopentane ring substituted with Boc-amino and carboxylic acid groups.
- Synthesis : Prepared via methods similar to Reference Examples 87 and 88 in patent literature, involving cyclization and Boc protection .
(1S,3R)-3-[(tert-Butoxycarbonyl)amino]-1-isopropylcyclopentanecarboxylic Acid
- Structure : Cyclopentane derivative with stereochemical complexity (1S,3R configuration) and an isopropyl substituent.
- Synthesis: Derived from (1S,4S)-4-Boc-amino-1-isopropylcyclopent-2-ene-carboxylic acid via hydrogenation or functional group interconversion .
- Comparison : Stereochemistry and isopropyl branching may influence chiral recognition in enzyme interactions, a feature absent in the tetrahydrofuran analog.
4-(4-Amino-2-isobutoxyphenylcarbamoyl)-2,5-diisobutoxybenzoic Acid (14ba)
- Structure : Aromatic benzoic acid derivative with Boc-like carbamoyl and isobutoxy substituents.
- Synthesis : Involves coupling with 1,3-dibromo-2,2-dimethoxypropane and deprotection with trifluoroacetic acid .
- Comparison : The planar aromatic system contrasts with the saturated tetrahydrofuran ring, likely reducing ring strain but increasing lipophilicity.
Research Findings and Implications
- Stereochemical Impact: Chiral centers in cyclopentane derivatives (e.g., 1S,3R configuration) highlight the importance of stereochemistry in biological activity, a factor less pronounced in the achiral tetrahydrofuran analog .
- Isotopic Effects : Deuterated analogs like [D₂]-13 demonstrate utility in pharmacokinetic studies, leveraging isotopic labeling to track metabolic pathways .
Q & A
Q. What are the critical synthetic steps for preparing 4-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid?
The synthesis involves a four-step sequence:
N-Boc Protection : Reaction of the starting amino acid with di-tert-butyl dicarbonate (Boc₂O) in a 1,4-dioxane/water mixture to protect the amine .
Steglich Esterification : Activation of the carboxylic acid with DCC/DMAP to form a tBu-ester, enhancing solubility and reactivity .
Alkylation : Methyl iodide is used to generate a sulfonium salt intermediate.
Aldol Cyclization : Base-mediated (KOH) aldol reaction with aromatic aldehydes, followed by intramolecular nucleophilic substitution to form the tetrahydrofuran ring .
This method yields the racemic product with moderate to good diastereoselectivity (trans/cis up to 97:3) .
Q. Why is the tert-butoxycarbonyl (Boc) group used in this synthesis?
The Boc group serves as a temporary protective group for the amine, preventing undesired side reactions (e.g., nucleophilic attacks or oxidation) during subsequent steps. It is stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions (e.g., TFA or HCl) .
Q. How is the carboxylic acid functionality protected during synthesis?
The carboxylic acid is protected as a tert-butyl ester via Steglich esterification using DCC and DMAP in dichloromethane. This step prevents unwanted acid-base interactions and facilitates solubility in organic solvents during alkylation and cyclization .
Advanced Research Questions
Q. How can diastereoselectivity in the aldol cyclization step be optimized?
Diastereoselectivity is influenced by:
- Steric Effects : Bulky esters (e.g., tBu-ester) favor trans-isomer formation by sterically hindering the cis pathway .
- Reaction Temperature : Lower temperatures (-6°C) improve selectivity by slowing competing pathways .
- Aldehyde Substituents : Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) reduce yields but maintain selectivity. Optimizing base concentration (KOH in dry MeCN) and reaction time (2–4 hrs) further enhances trans/cis ratios .
Q. What analytical methods resolve stereochemical and purity challenges in the final product?
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .
- NMR Spectroscopy : NOESY experiments confirm spatial proximity of protons to assign trans/cis configurations .
- Pharmacopeial Standards : USP guidelines recommend reversed-phase HPLC with UV detection (210 nm) for purity assessment, using tetrahydrofuran-carboxylic acid analogs as references .
Q. How do contradictory yield reports for different aldehydes arise, and how can they be addressed?
Yield discrepancies stem from:
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on aldehydes slow aldol addition, reducing yields. Electron-donating groups (e.g., -OMe) improve reactivity .
- Steric Hindrance : Bulky aldehydes (e.g., 3-bromobenzaldehyde) impede enolate attack, requiring longer reaction times.
Mitigation : Pre-activate the aldehyde via in situ formation of imines or use Lewis acid catalysts (e.g., BF₃·OEt₂) to accelerate the aldol step .
Q. What mechanistic insights explain the formation of four stereoisomers during synthesis?
The reaction generates two new stereocenters:
Aldol Addition : The enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate with configurational flexibility.
Cyclization : Intramolecular displacement of dimethylsulfide closes the tetrahydrofuran ring, fixing the stereochemistry.
The tBu-ester’s steric bulk directs the enolate to adopt a conformation favoring trans-diastereomers, but minor cis products form via alternative transition states .
Q. How does the choice of base impact the reaction’s efficiency and selectivity?
- KOH vs. LDA : KOH in MeCN provides moderate selectivity and is cost-effective. Stronger bases (e.g., LDA) may over-deprotonate intermediates, leading to side reactions.
- Solvent Effects : Polar aprotic solvents (e.g., MeCN) stabilize the enolate, improving reaction rates. Protic solvents (e.g., THF/water) reduce selectivity due to hydrogen bonding .
Methodological Recommendations
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to separate diastereomers. For enantiomers, employ chiral resolution with (+)- or (-)-camphorsulfonic acid .
- Scale-Up : Replace MeCN with THF for safer large-scale reactions, and optimize aldehyde stoichiometry to minimize waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
